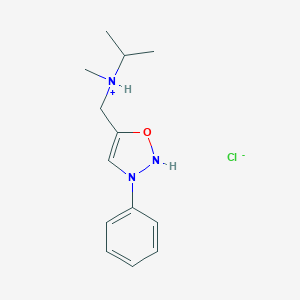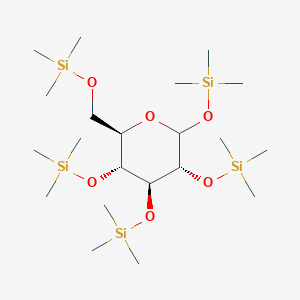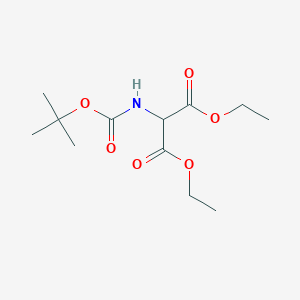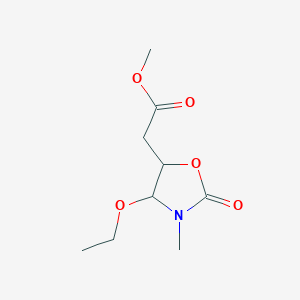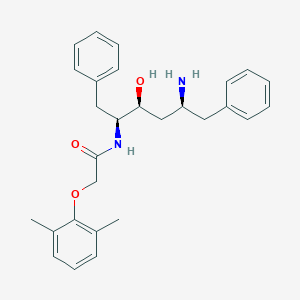
N-((2S,3S,5S)-5-氨基-3-羟基-1,6-二苯基己烷-2-基)-2-(2,6-二甲基苯氧基)乙酰胺
概述
描述
科学研究应用
CV 1808 因其在各个领域的应用而被广泛研究:
化学: 它用作研究腺苷受体激动剂及其相互作用的模型化合物。
生物学: 该化合物用于研究腺苷受体在细胞信号传导和生理过程中的作用。
作用机制
CV 1808 通过与腺苷 A2 受体结合发挥作用,腺苷 A2 受体是参与多种生理过程的 G 蛋白偶联受体。结合后,它激活受体,导致腺苷酸环化酶活化和环腺苷一磷酸 (cAMP) 水平升高。 这种级联反应导致各种下游效应,包括血管扩张和神经递质释放的调节 .
生化分析
Biochemical Properties
The biochemical properties of Lopinavir Phenoxyacetamide are not fully understood. As an impurity of Lopinavir, it may share some biochemical characteristics with this parent compound. Lopinavir is known to interact with the HIV-1 protease, an enzyme crucial for the life cycle of the HIV virus . The nature of these interactions is likely to be complex and may involve multiple biomolecules.
Cellular Effects
Lopinavir, the parent compound, is known to influence cell function by inhibiting the HIV-1 protease . This inhibition disrupts the viral life cycle, preventing the maturation and proliferation of the virus within the host cell .
Molecular Mechanism
Lopinavir, the parent compound, exerts its effects by binding to the active site of the HIV-1 protease . This binding interaction inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins into functional proteins necessary for the assembly of new virions .
Metabolic Pathways
准备方法
CV 1808 可以通过多种途径合成。一种方法是将 5-氨基-1-β-D-呋喃核糖基咪唑-4-甲酰胺与丙酸酐在吡啶中酰化,然后用三氯氧磷和三乙胺在氯仿中处理。 所得化合物用甲醇氨水解,并在甲醇氨中与苯基氰胺在高温下环化 . 另一种方法包括在高温下使 2-溴腺苷与苯胺在 2-甲氧基乙醇中反应 .
化学反应分析
CV 1808 经历多种化学反应,包括:
还原: 该化合物还原反应较少见。
取代: 该化合物可以发生取代反应,特别是涉及氨基。这些反应中常用的试剂包括三氯氧磷、三乙胺和甲醇氨. 由这些反应形成的主要产物包括具有修饰官能团的原始化合物的衍生物。
相似化合物的比较
CV 1808 由于其对腺苷 A2 受体的特定结合亲和力和选择性而独一无二。类似的化合物包括:
2-炔基腺苷: 这些化合物也靶向腺苷受体,但可能具有不同的选择性特征。
N-苯基鸟苷衍生物: 这些化合物在结构上相似,但在受体结合特性方面有所不同
属性
IUPAC Name |
N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32)/t24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUXIDLCWPHIW-GSDHBNRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172868 | |
| Record name | N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192725-49-8 | |
| Record name | Lopinavir impurity, lopinavir phenoxyacetamide- [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-((2S,3S,5S)-5-AMINO-3-HYDROXY-1,6-DIPHENYLHEXAN-2-YL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21JGQ154U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
